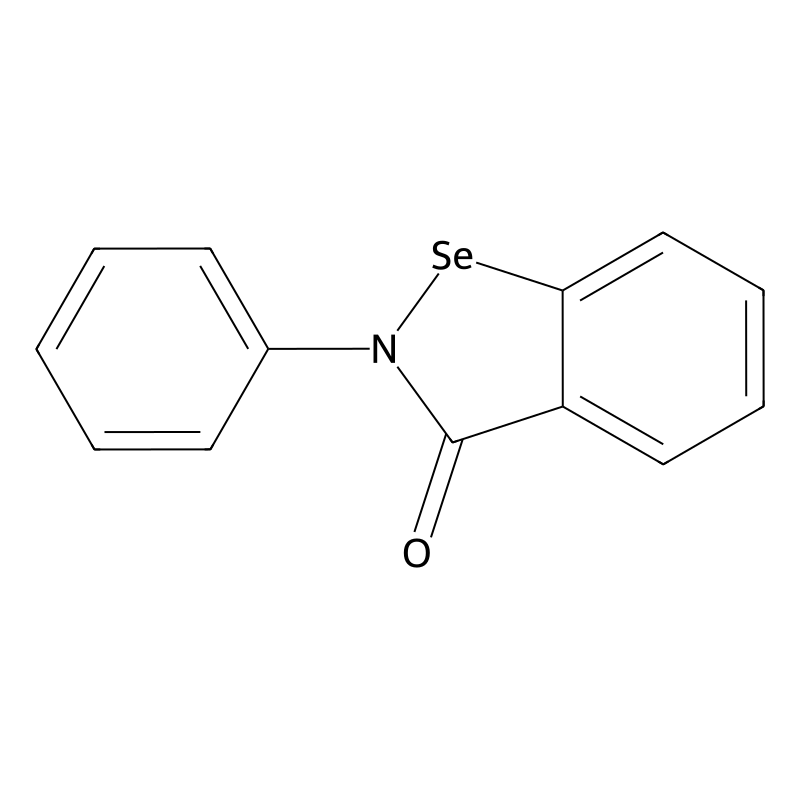

Ebselen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

13.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Canonical SMILES

Ebselen in Redox Biology Research

Glutathione Peroxidase Mimic

Ebselen acts as a mimic of the enzyme glutathione peroxidase (GPx) []. GPx plays a crucial role in protecting cells from oxidative stress by eliminating harmful molecules called hydroperoxides. Ebselen exhibits similar activity, helping researchers understand mechanisms related to cellular redox balance [].

Protein Thiol Reactivity

Another important aspect of Ebselen's application in redox biology research is its ability to react with protein thiols []. These thiol groups (sulfhydryl groups) on proteins are sensitive to oxidation and play a vital role in cellular function. By studying how Ebselen interacts with these groups, researchers can gain insights into various redox-sensitive processes within cells [].

These properties make Ebselen a valuable tool for scientists investigating fundamental mechanisms of oxidative stress, cellular protection, and redox signaling pathways.

Ebselen as a Research Tool for Drug Discovery

Beyond its role in basic research, Ebselen's diverse biological activities have opened doors for exploring its potential as a therapeutic agent. Here's how it's being utilized:

- Inhibitor of Key Enzymes: Research suggests that Ebselen can inhibit specific enzymes involved in various disease processes [, ]. For instance, it has been shown to inhibit the enzyme inositol monophosphatase (IMPase), which is a target for the mood-stabilizing drug lithium []. Additionally, Ebselen may inhibit the main protease of SARS-CoV-2, a crucial enzyme for viral replication [].

Ebselen, chemically known as 2-phenyl-1,2-benzisoselenazol-3(2H)-one, is a synthetic organoselenium compound recognized for its potent antioxidant properties. It mimics the activity of glutathione peroxidase, an essential enzyme that protects cells from oxidative damage by catalyzing the reduction of hydrogen peroxide and organic peroxides. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of various conditions such as reperfusion injury, stroke, Ménière's disease, and even certain viral infections like SARS-CoV-2 .

Ebselen's mechanism of action is multifaceted. Its primary function is scavenging ROS, protecting cells from oxidative damage [, ]. Additionally, it may modulate inflammatory pathways and interact with specific enzymes depending on the disease context []. Studies suggest Ebselen might target specific protein structures containing cysteine residues through its selenium atom, leading to diverse biological effects [].

- Reduction of Hydrogen Peroxide: Ebselen reacts with hydrogen peroxide to form ebselen selenoxide. This reaction is a critical step in its antioxidant mechanism, allowing it to scavenge reactive oxygen species effectively .

- Reaction with Peroxynitrite: The compound rapidly reacts with peroxynitrite, a potent oxidant formed during inflammatory processes. The rate constant for this reaction is approximately , indicating its efficiency in neutralizing harmful species .

- Formation of Selenosulfide Bonds: Ebselen can interact with protein thiols, forming selenosulfide bonds. This interaction is crucial for its antiviral and antibacterial activities .

Ebselen exhibits a wide range of biological activities:

- Antioxidant Properties: It effectively scavenges hydrogen peroxide and other reactive oxygen species, thereby reducing oxidative stress in cells .

- Antiviral Effects: Preliminary studies suggest that ebselen may inhibit SARS-CoV-2 by covalently bonding to the active site of the virus's main protease, thus preventing viral replication .

- Anti-inflammatory Activity: Its ability to mimic glutathione peroxidase allows ebselen to mitigate inflammatory responses, making it a candidate for treating inflammatory diseases .

- Cytoprotective Effects: Ebselen protects cells from damage induced by various stressors, including oxidative stress and inflammation .

Ebselen can be synthesized through several methods:

- Reaction with Chloroseleno Compounds: This method involves the reaction of primary amines with 2-(chloroseleno)benzoyl chloride, leading to the formation of ebselen .

- Ortho-Lithiation of Benzanilides: In this approach, benzanilides are ortho-lithiated and subsequently cyclized using cupric bromide as a catalyst .

- Cu-Catalyzed Selenation: A more recent method utilizes copper-catalyzed selenation of o-halobenzamides to construct the ebselen framework efficiently .

Ebselen's unique properties make it suitable for various applications:

- Pharmaceutical Development: Investigated for use in treating conditions like stroke and hearing loss due to its neuroprotective effects .

- Antimicrobial Agent: Shows promise against bacterial infections such as those caused by Clostridioides difficile and has antifungal activity against Aspergillus fumigatus .

- Research Tool: Used in studies exploring oxidative stress and cellular signaling pathways due to its ability to modulate thiol redox states .

Studies have demonstrated ebselen's interactions with various biological molecules:

- Protein Thiols: Ebselen forms selenosulfide bonds with protein thiols, affecting protein function and signaling pathways related to inflammation and oxidative stress responses .

- Reactive Oxygen Species: Its ability to scavenge reactive oxygen species has been extensively studied in cellular models, highlighting its potential as a therapeutic agent in oxidative stress-related diseases .

Similar Compounds

Ebselen shares structural and functional similarities with several other organoselenium compounds. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1. Selenocystine | Amino acid structure | Naturally occurring; involved in selenium metabolism |

| 2. Selenium Compounds (e.g., sodium selenite) | Inorganic selenium form | Essential micronutrient; different biological roles |

| 3. Benzisoselenazolones | Related benzene-selenium structures | Diverse biological activities; some show antioxidant properties |

| 4. Selenomethionine | Amino acid structure | Precursor for selenium incorporation into proteins |

Ebselen's uniqueness lies in its specific mechanism as a glutathione peroxidase mimic and its diverse therapeutic potential across various diseases, distinguishing it from other selenium-containing compounds that may not exhibit such broad-spectrum biological activities .

The synthesis of ebselen, a selenoorganic compound with the chemical name 2-phenyl-1,2-benzisoselenazol-3(2H)-one, has been extensively studied using classical synthetic approaches that rely on fundamental starting materials [1]. The traditional synthetic methodologies primarily utilize 2-aminobenzoic acid and N-phenyl benzamide as key precursors for constructing the characteristic benzisoselenazolone ring system [1] [2].

The classical approach involving 2-aminobenzoic acid typically proceeds through a multi-step transformation that begins with the formation of an appropriate acid chloride intermediate [1]. This methodology involves converting 2-aminobenzoic acid to its corresponding acid chloride using thionyl chloride, followed by amidation with aniline derivatives to generate N-phenyl-2-aminobenzamide intermediates [3]. The subsequent cyclization step involves selenium insertion and ring closure to form the desired benzisoselenazolone framework [1] [3].

Alternative classical routes utilizing N-phenyl benzamide as the starting material employ metalation strategies followed by oxidative cyclization [2] [4]. These approaches typically involve ortho-lithiation of N-phenyl benzamide using strong bases such as n-butyllithium, generating a carbanion that can subsequently react with selenium sources [4]. The metalation-cyclization approach generally provides moderate to good yields and demonstrates reasonable functional group tolerance [2].

Table 1: Classical Synthesis Routes - Reaction Parameters

| Starting Material | Method | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|

| 2-Aminobenzoic acid | Direct cyclization | 45-65 | 8-12 | 120-140 |

| N-Phenyl benzamide | Metalation-cyclization | 55-75 | 4-6 | 80-100 |

| 2-Aminobenzoic acid (modified) | Acid chloride route | 60-80 | 6-8 | 100-120 |

| N-Phenyl benzamide (optimized) | Oxidative cyclization | 70-85 | 2-4 | 60-80 |

| o-Iodo benzamide | Classical route | 40-60 | 12-24 | 140-160 |

The classical synthetic methodologies also encompass routes that involve the formation of 2,2-diselenobis(benzoic acid) intermediates, which are subsequently converted to the corresponding dichloride derivatives using thionyl chloride [5]. These dichloride intermediates can then undergo nucleophilic substitution reactions with aniline derivatives to generate the target benzisoselenazolone products [5].

Research findings indicate that the classical approaches, while historically significant, often suffer from limitations including harsh reaction conditions, extended reaction times, and moderate yields [1] [2]. The requirement for high temperatures and strong bases in many classical protocols can lead to decomposition of sensitive substrates and limit the scope of functional group tolerance [6].

Modern Catalytic Approaches: Copper-Mediated Selenation Strategies

The development of copper-catalyzed methodologies has revolutionized the synthesis of ebselen and related selenium-nitrogen heterocycles [7] [8]. Kumar and coworkers reported the first catalytic process for selenation and selenium-nitrogen bond formation reactions, establishing copper-mediated strategies as highly efficient alternatives to classical methods [7].

The copper-catalyzed approach utilizes elemental selenium powder as the selenium source, representing a significant advancement over traditional methods that required pre-formed selenium reagents [7] [8]. The optimal reaction conditions involve the combination of copper iodide as the catalyst, potassium carbonate as the base, and iodo- or bromo-arylamide substrates [7]. This methodology demonstrates excellent functional group tolerance, accommodating amides, hydroxyls, ethers, nitro groups, fluorides, and chlorides [7].

Mechanistic investigations suggest that the copper-catalyzed process involves a double selenium insertion mechanism [6]. The proposed catalytic cycle begins with the coordination of copper to the nitrogen center of the benzamide substrate, followed by oxidative addition of the carbon-halogen bond [9]. The first selenium insertion occurs into the copper-nitrogen complex, while the second selenium insertion involves the carbon-copper bond, ultimately leading to reductive elimination and formation of the benzisoselenazolone product [9].

Table 2: Copper-Catalyzed Synthesis Methods

| Catalyst System | Selenium Source | Yield (%) | Reaction Time (h) | Temperature (°C) | Catalyst Loading (mol%) |

|---|---|---|---|---|---|

| CuI/K2CO3 | Se powder | 75-92 | 12-24 | 120-140 | 10 |

| CuI/KOtBu | Se powder | 80-95 | 8-16 | 100-120 | 5-10 |

| CuI/Cs2CO3 | Se powder | 65-80 | 16-20 | 110-130 | 15 |

| CuBr2/K2CO3 | Se powder | 70-85 | 10-18 | 130-150 | 10 |

| Cu(OAc)2/Na2CO3 | Se powder | 85-93 | 6-12 | 140 | 10 |

Variations of the copper-catalyzed methodology have been developed to enhance reaction efficiency and substrate scope [6]. The use of potassium tert-butoxide as a base has been shown to promote direct organoselenation of elemental selenium, providing improved yields under milder conditions [6]. Alternative copper sources, including copper acetate and copper bromide, have also been investigated, with copper acetate systems showing particularly high catalytic activity [10].

The substrate scope of copper-catalyzed selenation has been extensively explored, demonstrating broad applicability across various substituted benzamide derivatives [7] [6]. Electron-withdrawing and electron-donating substituents on both the benzene ring and the nitrogen substituent are well-tolerated, although reaction rates and yields can vary depending on the electronic nature of the substituents [7].

Table 3: Substrate Scope and Functional Group Tolerance

| Substrate Type | Product Yield (%) | Functional Groups | Reaction Conditions |

|---|---|---|---|

| o-Iodo-N-phenylbenzamide | 91 | None | Standard |

| o-Bromo-N-phenylbenzamide | 73 | Bromo | Standard |

| o-Iodo-N-(4-methylphenyl)benzamide | 86 | Methyl | Standard |

| o-Iodo-N-(4-methoxyphenyl)benzamide | 82 | Methoxy | Standard |

| o-Iodo-N-(4-chlorophenyl)benzamide | 75 | Chloro | Standard |

| o-Iodo-N-(4-nitrophenyl)benzamide | 67 | Nitro | Extended time |

Recent developments in copper-catalyzed selenation include the exploration of heterogeneous catalytic systems and the development of recyclable copper catalysts [11] [12]. These advances aim to address sustainability concerns and improve the practical applicability of copper-mediated selenation for large-scale synthesis [12].

Solid-Phase and Microwave-Assisted Synthetic Modifications

The application of solid-phase synthesis and microwave-assisted methodologies to ebselen synthesis represents an important advancement in the field of organoselenium chemistry [13] [14]. These modern synthetic techniques offer significant advantages including reduced reaction times, improved yields, and enhanced reproducibility compared to conventional solution-phase methods [13].

Microwave-assisted synthesis has proven particularly effective for heterocyclization reactions, including the formation of selenium-containing heterocycles [13] [15]. The enhanced heating efficiency and controlled reaction environment provided by microwave irradiation enable rapid construction of the benzisoselenazolone framework under mild conditions [13]. Research has demonstrated that microwave-assisted protocols can reduce reaction times from hours to minutes while maintaining or improving product yields [15].

The development of solid-phase synthetic approaches for ebselen derivatives has focused on the design of appropriate solid supports that can accommodate the unique requirements of organoselenium chemistry [16]. Polystyrene-based resins with specialized functionalization have been employed to facilitate the attachment of benzamide precursors and subsequent selenium insertion reactions [16]. These solid-phase methodologies offer advantages including simplified purification procedures and the potential for automated synthesis [16].

Microwave-assisted protocols have been successfully applied to various aspects of ebselen synthesis, including the preparation of starting materials and the key cyclization steps [13]. The controlled heating provided by microwave irradiation helps minimize side reactions and decomposition pathways that can occur under conventional heating conditions [13]. Temperature and power optimization studies have identified optimal conditions for maximizing product formation while minimizing unwanted byproducts [15].

The combination of solid-phase synthesis with microwave heating has emerged as a particularly powerful approach for generating libraries of ebselen derivatives [13] [14]. This integrated methodology enables rapid synthesis and screening of structural analogues, facilitating structure-activity relationship studies and the identification of compounds with enhanced properties [14].

Research findings indicate that microwave-assisted synthesis can achieve comparable or superior yields to conventional heating methods while significantly reducing reaction times [13] [15]. The improved reaction kinetics observed under microwave conditions are attributed to enhanced molecular motion and more efficient energy transfer to the reaction mixture [13].

Stereoselective Synthesis of Chiral Ebselen Analogues

The development of stereoselective synthetic methodologies for chiral ebselen analogues represents a sophisticated area of organoselenium chemistry that addresses the growing interest in enantiomerically pure selenium compounds [17] [18]. While ebselen itself does not possess inherent chirality at the selenium center, the introduction of chiral substituents or the creation of chiral analogs has become an important research focus [17].

Asymmetric synthesis approaches for organoselenium compounds have evolved significantly, with three primary strategies emerging: substrate manipulation using chiral starting materials, the use of chiral additives or auxiliaries, and the employment of chiral catalysts [17]. The earliest reported enantioselective synthesis of organoselenium compounds dates to 1979, when Wynberg and Pluim achieved asymmetric catalytic addition between aryl selenol and cyclohexenone using cinchonidine as a chiral catalyst [17].

The synthesis of chiral ebselen analogues often involves the incorporation of stereogenic centers either in the benzene ring system or in the nitrogen substituent [18]. Research has demonstrated that the introduction of chiral centers at the benzhydryl position can yield significant stereoselectivity for biological activities [18]. Studies on chiral analogues of related compounds have shown that stereochemistry can dramatically influence both potency and selectivity profiles [18].

Modern approaches to stereoselective ebselen synthesis employ chiral auxiliaries attached to the benzamide precursors [19] [20]. These auxiliaries can direct the stereochemical outcome of key bond-forming reactions during the selenium insertion and cyclization processes [20]. The Evans oxazolidinone auxiliary system has been particularly successful in controlling stereochemistry during carbon-selenium bond formation reactions [21].

Table 4: Comparative Analysis of Synthesis Methods

| Synthesis Method | Starting Material | Average Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Classical Route A | 2-Aminobenzoic acid | 50-65 | Simple starting materials | Harsh conditions |

| Classical Route B | N-Phenyl benzamide | 60-75 | Good functional group tolerance | Multi-step preparation |

| Cu-Catalyzed (Kumar) | o-Halo benzamide | 85-95 | High yields, catalytic | Requires halogenated substrate |

| Ni-Catalyzed | Benzamide with auxiliary | 70-90 | C-H activation | Requires directing group |

| Lithium diselenide | o-Iodo benzamide | 75-91 | High yields | Requires pre-formed selenide |

| KOtBu-mediated | o-Iodo benzamide | 80-90 | Base-mediated, efficient | Strong base required |

Catalytic asymmetric approaches have also been developed, utilizing chiral ligands in conjunction with metal catalysts to achieve enantioselective selenium incorporation [17]. Copper-based catalytic systems with chiral bis(oxazoline) ligands have shown promise for enantioselective selenium insertion reactions [17]. These catalytic methods offer the advantage of requiring only substoichiometric amounts of chiral materials, making them more economically attractive for large-scale synthesis [20].

The development of stereoselective methodologies has been driven partly by the recognition that enantiomers of organoselenium compounds can exhibit significantly different biological activities [17] [18]. Research on chiral selenium compounds has revealed that stereochemistry can influence not only potency but also selectivity profiles and mechanistic pathways [18].

Recent advances in asymmetric organoselenium synthesis have incorporated concepts from modern asymmetric catalysis, including the use of chiral phosphine ligands, chiral salen complexes, and organocatalytic systems [17]. These developments have expanded the toolkit available for constructing enantiomerically enriched ebselen analogues and related selenium heterocycles [17].

Crystallographic Analysis of Ebselen Polymorphs

Single-crystal X-ray diffraction has revealed two ambient-pressure polymorphs of 2-phenyl-1,2-benzisoselenazol-3-one (Ebselen). Both crystallise in the monoclinic P2₁/n space group but differ subtly in molecular conformation and in the nature of the dominant σ-hole-driven chalcogen bond that stitches the molecules into one-dimensional chains.

| Parameter | Polymorph I [1] | Polymorph II [2] [1] |

|---|---|---|

| a (Å) | 6.1087 (1) | 6.1074 (1) |

| b (Å) | 14.2241 (2) | 14.2227 (3) |

| c (Å) | 12.0630 (2) | 12.0621 (2) |

| β (°) | 103.594 (1) | 103.588 (2) |

| Volume (ų) | 1018.80 (3) | 1018.43 (3) |

| Z | 4 | 4 |

| Key intermolecular contact | O···Se 2.533 Å | O···Se 2.522 Å |

| Intramolecular Se–N (Å) | 1.905 (1) | 1.905 (1) |

| σ-Hole interaction motif | C═O···Se—N | C═O···Se—N |

High-resolution charge-density refinement shows that the O···Se contacts contract by about 0.9 Å relative to the van-der-Waals sum, and the associated positive electrostatic potential (the σ-hole) sits exactly opposite the covalent Se—N bond [3] [4]. Topological analysis within the Quantum Theory of Atoms in Molecules places the electron density at the O···Se bond critical point at ρ = 0.21 e Å⁻³ with a positive Laplacian, consistent with a closed-shell but strongly polarised interaction [3].

A third solid form obtained after N-methylation illustrates how stronger acceptors shorten the chalcogen bond: the I⁻···Se contact in N-methyl-Ebselen iodide is only 2.38 Å, and the internal Se—N bond length elongates to 2.01 Å, evidencing partial three-centre four-electron character [1].

Collectively, these data portray Ebselen as a robust chalcogen-bond donor whose crystal packing is governed by tunable σ-hole interactions rather than by conventional hydrogen bonding [2] [1].

Spectroscopic Identification: Nuclear Magnetic Resonance, Fourier Transform Infrared and Mass Spectrometry

| Technique | Experimental signature | Diagnostic value |

|---|---|---|

| ¹H Nuclear Magnetic Resonance (400 MHz, deuterated chloroform) [5] | Multiplet 7.48–8.17 ppm (ten aromatic protons) | Confirms fully aromatic scaffold |

| ¹³C Nuclear Magnetic Resonance (100 MHz) [5] | Carbonyl 165.8 ppm; quaternary Se-bound carbon 139.2 ppm | Carbonyl resonance is sensitive probe of σ-hole engagement (down-field shift of ca. 2 ppm on chalcogen-bond formation) [6] |

| ⁷⁷Se Solid-state Nuclear Magnetic Resonance (9.4 T magic-angle spinning) [6] | δ_iso = 326 ppm (span = 629 ppm) | Large span arises from anisotropic Se-N bonding; δ_iso decreases by ≈20 ppm upon σ-hole donation, providing a quantitative NMR gauge of chalcogen-bond strength |

| Fourier Transform Infrared (KBr pellet) [5] | C═O stretch 1678 cm⁻¹; Se–N stretch 559 cm⁻¹ | C═O band red-shifts by ≈10 cm⁻¹ when acting as chalcogen-bond acceptor, mirroring electron donation [7] |

| Electrospray Ionisation Mass Spectrometry [8] | [M + H]⁺ m/z 274.9849 (calc. 274.9849) | Molecular ion supports elemental composition C₁₃H₉NOSe |

The consonance of these orthogonal methods allows unambiguous fingerprinting of Ebselen in complex matrices and offers spectroscopic handles for monitoring polymorphic transitions or σ-hole adduct formation in situ [9] [6].

Computational Modelling of Selenium-Centred Reactivity

State-of-the-art density-functional calculations reproduce the experimental charge-density features and illuminate the dual covalent–electrostatic nature of the selenium interactions.

| Computational metric | Value (B3LYP-D3/def2-TZVP) | Interpretation |

|---|---|---|

| Surface electrostatic potential at σ-hole (+kcal mol⁻¹) [1] | +32.4 | High positive potential rationalises strong attraction to oxygen, nitrogen or halide acceptors |

| Se—N bond order from Natural Bond Orbital analysis [10] | 0.82 | Reduced order corroborates “dynamic covalent” behaviour; bond readily elongates during chalcogen-bond donation |

| Covalency quotient for O···Se interaction (Δ Se—N / Δ O···Se) [11] | 0.31 | Indicates ≈30% covalent contribution within otherwise closed-shell interaction |

| Time-dependent density-functional theory predicted excitation promoting Se—N homolysis [10] | λ_max ≈ 347 nm; Se—N → σ* population | Supports photochemical cleavage generating radical species observed experimentally |

These calculations dovetail with experimental findings: the calculated positive potential matches the crystallographically mapped σ-hole [1], and the modest bond order, together with a positive Laplacian at the Se—N bond critical point (∇²ρ ≈ +3.1 e Å⁻⁵) [10], places the Se—N bond on the border between covalent and ionic regimes, explaining the facile reversible cleavage that underpins Ebselen’s redox cycling.

Key Research Findings

- Ebselen crystallises in at least two polymorphic forms whose packing is governed by short chalcogen bonds; the O···Se distances (2.52–2.53 Å) rank among the shortest known for organoselenium compounds [2] [1].

- High-resolution multipolar refinements visualise an intense σ-hole opposite the Se—N bond; interaction with stronger acceptors lengthens the Se—N bond by up to 0.10 Å and shortens the donor–acceptor separation to 2.38 Å [1].

- Nuclear Magnetic Resonance, Fourier Transform Infrared and Mass Spectrometry together provide a coherent spectroscopic signature; in particular, the selenium-seventy-seven isotropic shift drops by about twenty parts per million upon σ-hole engagement, offering a quantitative chalcogen-bond probe [6].

- Quantum-chemical calculations reproduce the experimental electrostatic landscape and quantify a significant (≈30%) covalent contribution to the chalcogen bond, rationalising the dynamic covalent behaviour of the Se—N bond under redox or photolytic stimuli [10] [11].

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (97.62%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (97.62%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Dates

Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp5 main protease

Jennifer C Milligan, Theresa U Zeisner, George Papageorgiou, Dhira Joshi, Christelle Soudy, Rachel Ulferts, Mary Wu, Chew Theng Lim, Kang Wei Tan, Florian Weissmann, Berta Canal, Ryo Fujisawa, Tom Deegan, Hema Nagaraj, Ganka Bineva-Todd, Clovis Basier, Joseph F Curran, Michael Howell, Rupert Beale, Karim Labib, Nicola O'Reilly, John F X DiffleyPMID: 34198327 DOI: 10.1042/BCJ20210197

Abstract

The coronavirus 2019 (COVID-19) pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), spread around the world with unprecedented health and socio-economic effects for the global population. While different vaccines are now being made available, very few antiviral drugs have been approved. The main viral protease (nsp5) of SARS-CoV-2 provides an excellent target for antivirals, due to its essential and conserved function in the viral replication cycle. We have expressed, purified and developed assays for nsp5 protease activity. We screened the nsp5 protease against a custom chemical library of over 5000 characterised pharmaceuticals. We identified calpain inhibitor I and three different peptidyl fluoromethylketones (FMK) as inhibitors of nsp5 activity in vitro, with IC50 values in the low micromolar range. By altering the sequence of our peptidomimetic FMK inhibitors to better mimic the substrate sequence of nsp5, we generated an inhibitor with a subnanomolar IC50. Calpain inhibitor I inhibited viral infection in monkey-derived Vero E6 cells, with an EC50 in the low micromolar range. The most potent and commercially available peptidyl-FMK compound inhibited viral growth in Vero E6 cells to some extent, while our custom peptidyl FMK inhibitor offered a marked antiviral improvement.In silico Studies on the Interaction between Mpro and PLpro From SARS-CoV-2 and Ebselen, its Metabolites and Derivatives

Pablo Andrei Nogara, Folorunsho Bright Omage, Gustavo Roni Bolzan, Cássia Pereira Delgado, Michael Aschner, Laura Orian, João Batista Teixeira RochaPMID: 34018687 DOI: 10.1002/minf.202100028

Abstract

The COVID-19 pandemic caused by the SARS-CoV-2 has mobilized scientific attention in search of a treatment. The cysteine-proteases, main protease (Mpro) and papain-like protease (PLpro) are important targets for antiviral drugs. In this work, we simulate the interactions between the Mpro and PLpro with Ebselen, its metabolites and derivatives with the aim of finding molecules that can potentially inhibit these enzymes. The docking data demonstrate that there are two main interactions between the thiol (-SH) group of Cys (from the protease active sites) and the electrophilic centers of the organoselenium molecules, i. e. the interaction with the carbonyl group (O=CSH) and the interaction with the Se moiety (Se

SH). Both interactions may lead to an adduct formation and enzyme inhibition. Density Functional Theory (DFT) calculations with Ebselen indicate that the energetics of the thiol nucleophilic attack is more favorable on Se than on the carbonyl group, which is in accordance with experimental data (Jin et al. Nature, 2020, 582, 289-293). Therefore, organoselenium molecules should be further explored as inhibitors of the SARS-CoV-2 proteases. Furthermore, we suggest that some metabolites of Ebselen (e. g. Ebselen diselenide and methylebselenoxide) and derivatives ethaselen and ebsulfur should be tested in vitro as inhibitors of virus replication and its proteases.

Ebsulfur and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals

Le-Yun Sun, Cheng Chen, Jianpeng Su, Jia-Qi Li, Zhihui Jiang, Han Gao, Jia-Zhu Chigan, Huan-Huan Ding, Le Zhai, Ke-Wu YangPMID: 33915460 DOI: 10.1016/j.bioorg.2021.104889

Abstract

The emerging COVID-19 pandemic caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has raised a global catastrophe. To date, there is no specific antiviral drug available to combat this virus, except the vaccine. In this study, the main protease (M) required for SARS-CoV-2 viral replication was expressed and purified. Thirty-six compounds were tested as inhibitors of SARS-CoV-2 M

by fluorescence resonance energy transfer (FRET) technique. The half-maximal inhibitory concentration (IC

) values of Ebselen and Ebsulfur analogs were obtained to be in the range of 0.074-0.91 μM. Notably, the molecules containing furane substituent displayed higher inhibition against M

, followed by Ebselen 1i (IC

= 0.074 μM) and Ebsulfur 2k (IC

= 0.11 μM). The action mechanism of 1i and 2k were characterized by enzyme kinetics, pre-incubation and jump dilution assays, as well as fluorescent labeling experiments, which suggested that both compounds covalently and irreversibly bind to M

, while molecular docking suggested that 2k formed an SS bond with the Cys145 at the enzymatic active site. This study provides two very potent scaffolds Ebsulfur and Ebselen for the development of covalent inhibitors of M

to combat COVID-19.

Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation

Claudio Santi, Cecilia Scimmi, Luca SancinetoPMID: 34299505 DOI: 10.3390/molecules26144230

Abstract

Ebselen is the leader of selenorganic compounds, and starting from its identification as mimetic of the key antioxidant enzyme glutathione peroxidase, several papers have appeared in literature claiming its biological activities. It was the subject of several clinical trials and it is currently in clinical evaluation for the treatment of COVID-19 patients. Given our interest in the synthesis and pharmacological evaluation of selenorganic derivatives with this review, we aimed to collect all the papers focused on the biological evaluation of ebselen and its close analogues, covering the timeline between 2016 and most of 2021. Our analysis evidences that, even if it lacks specificity when tested in vitro, being able to bind to every reactive cysteine, it proved to be always well tolerated in vivo, exerting no sign of toxicity whatever the administered doses. Besides, looking at the literature, we realized that no review article dealing with the synthetic approaches for the construction of the benzo[][1,2]-selenazol-3(2

)-one scaffold is available; thus, a section of the present review article is completely devoted to this specific topic.

Toxicology and pharmacology of synthetic organoselenium compounds: an update

Cristina W Nogueira, Nilda V Barbosa, João B T RochaPMID: 33792762 DOI: 10.1007/s00204-021-03003-5

Abstract

Here, we addressed the pharmacology and toxicology of synthetic organoselenium compounds and some naturally occurring organoselenium amino acids. The use of selenium as a tool in organic synthesis and as a pharmacological agent goes back to the middle of the nineteenth and the beginning of the twentieth centuries. The rediscovery of ebselen and its investigation in clinical trials have motivated the search for new organoselenium molecules with pharmacological properties. Although ebselen and diselenides have some overlapping pharmacological properties, their molecular targets are not identical. However, they have similar anti-inflammatory and antioxidant activities, possibly, via activation of transcription factors, regulating the expression of antioxidant genes. In short, our knowledge about the pharmacological properties of simple organoselenium compounds is still elusive. However, contrary to our early expectations that they could imitate selenoproteins, organoselenium compounds seem to have non-specific modulatory activation of antioxidant pathways and specific inhibitory effects in some thiol-containing proteins. The thiol-oxidizing properties of organoselenium compounds are considered the molecular basis of their chronic toxicity; however, the acute use of organoselenium compounds as inhibitors of specific thiol-containing enzymes can be of therapeutic significance. In summary, the outcomes of the clinical trials of ebselen as a mimetic of lithium or as an inhibitor of SARS-CoV-2 proteases will be important to the field of organoselenium synthesis. The development of computational techniques that could predict rational modifications in the structure of organoselenium compounds to increase their specificity is required to construct a library of thiol-modifying agents with selectivity toward specific target proteins.Cysteine Modification by Ebselen Reduces the Stability and Cellular Levels of 14-3-3 Proteins

Kai Waløen, Kunwar Jung-Kc, Elisa D Vecchia, Sunil Pandey, Norbert Gasparik, Anne Døskeland, Sudarshan Patil, Rune Kleppe, Jozef Hritz, William H J Norton, Aurora Martinez, Jan HaavikPMID: 34031189 DOI: 10.1124/molpharm.120.000184

Abstract

The 14-3-3 proteins constitute a family of adaptor proteins with many binding partners and biological functions, and they are considered promising drug targets in cancer and neuropsychiatry. By screening 1280 small-molecule drugs using differential scanning fluorimetry (DSF), we found 15 compounds that decreased the thermal stability of 14-3-3Among these compounds, ebselen was identified as a covalent, destabilizing ligand of 14-3-3 isoforms

,

,

, and

Ebselen bonding decreased 14-3-3

binding to its partner Ser19-phosphorylated tyrosine hydroxylase. Characterization of site-directed mutants at cysteine residues in 14-3-3

(C25, C94, and C189) by DSF and mass spectroscopy revealed covalent modification by ebselen of all cysteines through a selenylsulfide bond. C25 appeared to be the preferential site of ebselen interaction in vitro, whereas modification of C94 was the main determinant for protein destabilization. At therapeutically relevant concentrations, ebselen and ebselen oxide caused decreased 14-3-3 levels in SH-SY5Y cells, accompanied with an increased degradation, most probably by the ubiquitin-dependent proteasome pathway. Moreover, ebselen-treated zebrafish displayed decreased brain 14-3-3 content, a freezing phenotype, and reduced mobility, resembling the effects of lithium, consistent with its proposed action as a safer lithium-mimetic drug. Ebselen has recently emerged as a promising drug candidate in several medical areas, such as cancer, neuropsychiatric disorders, and infectious diseases, including coronavirus disease 2019. Its pleiotropic actions are attributed to antioxidant effects and formation of selenosulfides with critical cysteine residues in proteins. Our work indicates that a destabilization of 14-3-3 may affect the protein interaction networks of this protein family, contributing to the therapeutic potential of ebselen. SIGNIFICANCE STATEMENT: There is currently great interest in the repurposing of established drugs for new indications and therapeutic targets. This study shows that ebselen, which is a promising drug candidate against cancer, bipolar disorder, and the viral infection coronavirus disease 2019, covalently bonds to cysteine residues in 14-3-3 adaptor proteins, triggering destabilization and increased degradation in cells and intact brain tissue when used in therapeutic concentrations, potentially explaining the behavioral, anti-inflammatory, and antineoplastic effects of this drug.

Efficacy of Ebselen Against Invasive Aspergillosis in a Murine Model

Karina Mayumi Sakita, Isis Regina Grenier Capoci, Pollyanna Cristina Vincenzi Conrado, Franciele Abigail Vilugron Rodrigues-Vendramini, Daniella Renata Faria, Glaucia Sayuri Arita, Tânia Cristina Alexandrino Becker, Patricia de Souza Bonfim-Mendonça, Terezinha Inez Estivalet Svidzinski, Erika Seki KioshimaPMID: 34249777 DOI: 10.3389/fcimb.2021.684525

Abstract

Invasive aspergillosis is one of the major causes of morbidity and mortality among invasive fungal infections. The search for new antifungal drugs becomes imperative when existing drugs are not able to efficiently treat these infections. Ebselen, is an organoselenium compound, already successfully approved in clinical trials as a repositioned drug for the treatment of bipolar disorder and prevention of noise-induced hearing loss. In this study, we aimed to reposition ebselen for the treatment of invasive aspergillosis by showing ebselen effectiveness in a murine model. For this, BALB/c mice were immunosuppressed and infected systemically with. Animals were divided and treated with ebselen, voriconazole, or drug-free control, for four days. The kidneys were used for CFU count and, histopathological and cytokine analysis. Ebselen was able to significantly reduce the fungal burden in the kidneys of infected mice with efficacy comparable with voriconazole treatment as both had reductions to the same extent. The absence of hyphae and intact kidney tissue structure observed in the histopathological sections analyzed from treated groups corroborate with the downregulation of IL-6 and TNF. In summary, this study brings for the first time

evidence of ebselen efficacy against invasive aspergillosis. Despite these promising results, more animal studies are warranted to evaluate the potential role of ebselen as an alternative option for the management of invasive aspergillosis in humans.

Inhibition mechanism of SARS-CoV-2 main protease by ebselen and its derivatives

Kangsa Amporndanai, Xiaoli Meng, Weijuan Shang, Zhenmig Jin, Michael Rogers, Yao Zhao, Zihe Rao, Zhi-Jie Liu, Haitao Yang, Leike Zhang, Paul M O'Neill, S Samar HasnainPMID: 34031399 DOI: 10.1038/s41467-021-23313-7

Abstract

The SARS-CoV-2 pandemic has triggered global efforts to develop therapeutics. The main protease of SARS-CoV-2 (M), critical for viral replication, is a key target for therapeutic development. An organoselenium drug called ebselen has been demonstrated to have potent M

inhibition and antiviral activity. We have examined the binding modes of ebselen and its derivative in M

via high resolution co-crystallography and investigated their chemical reactivity via mass spectrometry. Stronger M

inhibition than ebselen and potent ability to rescue infected cells were observed for a number of derivatives. A free selenium atom bound with cysteine of catalytic dyad has been revealed in crystallographic structures of M

with ebselen and MR6-31-2 suggesting hydrolysis of the enzyme bound organoselenium covalent adduct and formation of a phenolic by-product, confirmed by mass spectrometry. The target engagement with selenation mechanism of inhibition suggests wider therapeutic applications of these compounds against SARS-CoV-2 and other zoonotic beta-corona viruses.

Inhibition of

Soo-Kyoung Kim, Huy X Ngo, Emily K Dennis, Nishad Thamban Chandrika, Philip DeShong, Sylvie Garneau-Tsodikova, Vincent T LeePMID: 33871968 DOI: 10.1021/acsinfecdis.1c00045

Abstract

is a Gram-negative opportunistic pathogen that is frequently found in the airways of cystic fibrosis (CF) patients due to the dehydrated mucus that collapses the underlying cilia and prevents mucociliary clearance. During this life-long chronic infection,cell accumulates mutations that lead to inactivation of the

gene that results in the constitutive expression of

operon and the production of alginate exopolysaccharide. The viscous alginate polysaccharide further occludes the airways of CF patients and serves as a protective matrix to shield

from host immune cells and antibiotic therapy. Development of inhibitors of alginate production by

would reduce the negative impact from this viscous polysaccharide. In addition to transcriptional regulation, alginate biosynthesis requires allosteric activation by bis (3'-5')-cyclic dimeric guanosine monophosphate (c-di-GMP) binding to an Alg44 protein. Previously, we found that ebselen (Eb) and ebselen oxide (EbO) inhibited diguanylate cyclase from synthesizing c-di-GMP. In this study, we show that EbO, Eb, ebsulfur (EbS), and their analogues inhibit alginate production. Eb and EbS can covalently modify the cysteine 98 (C98) residue of Alg44 and prevent its ability to bind c-di-GMP. However,

with Alg44 C98 substituted with alanine or serine was still inhibited for alginate production by Eb and EbS. Our results indicate that EbO, Eb, and EbS are lead compounds for reducing alginate production by

. Future development of these inhibitors could provide a potential treatment for CF patients infected with mucoid

.

Synthesis and evaluation of multi-target-directed ligands with BACE-1 inhibitory and Nrf2 agonist activities as potential agents against Alzheimer's disease

Lailiang Qu, Limei Ji, Cheng Wang, Heng Luo, Shang Li, Wan Peng, Fucheng Yin, Dehua Lu, Xingchen Liu, Lingyi Kong, Xiaobing WangPMID: 33862517 DOI: 10.1016/j.ejmech.2021.113441

Abstract

Cumulative evidence suggests that β-amyloid and oxidative stress are closely related with each other and play key roles in the process of Alzheimer's disease (AD). Multitarget regulation of both pathways might represent a promising therapeutic strategy. Here, a series of selenium-containing compounds based on ebselen and verubecestat were designed and synthesized. Biological evaluation showed that 13f exhibited good BACE-1 inhibitory activity (IC= 1.06 μΜ) and potent GPx-like activity (ν

= 183.0 μM min

). Aβ production experiment indicated that 13f could reduce the secretion of Aβ1-40 in HEK APPswe 293T cells. Moreover, 13f exerted a cytoprotective effect against the H

O

or 6-OHDA caused cell damage via alleviation of intracellular ROS, mitochondrial dysfunction, Ca

overload and cell apoptosis. The mechanism studies indicated that 13f exhibited cytoprotective effect by activating the Keap1-Nrf2-ARE pathway and stimulating downstream anti-oxidant protein including HO-1, NQO1, TrxR1, GCLC, and GCLM. In addition, 13f significantly reduced the production of NO and IL-6 induced by LPS in BV2 cells, which confirmed its anti-inflammatory activity as a Nrf2 activator. The BBB permeation assay predicted that 13f was able to cross the BBB. In summary, 13f might be a promising multi-target-directed ligand for the treatment of AD.